
Phenol, 2,3-difluoro-4-iodo-, 1-acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2,3-difluoro-4-iodo-, 1-acetate is an organic compound with the molecular formula C8H5F2IO2 and a molecular weight of 298.03 g/mol . This compound is characterized by the presence of fluorine and iodine atoms on the phenol ring, which can significantly influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,3-difluoro-4-iodo-, 1-acetate typically involves the acetylation of 2,3-difluoro-4-iodophenol. This can be achieved through the reaction of 2,3-difluoro-4-iodophenol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is usually carried out under mild conditions to prevent the decomposition of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Phenol, 2,3-difluoro-4-iodo-, 1-acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the acetyl group, yielding the corresponding phenol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed to oxidize the phenol group.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be used to reduce the acetyl group.
Major Products Formed
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include quinones or other oxidized phenolic compounds.
Reduction: Products include the corresponding phenol without the acetyl group.
科学研究应用
Phenol, 2,3-difluoro-4-iodo-, 1-acetate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
作用机制
The mechanism of action of Phenol, 2,3-difluoro-4-iodo-, 1-acetate involves its interaction with molecular targets through its functional groups. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions. These properties can influence the compound’s binding affinity to enzymes or receptors, thereby modulating its biological activity .
相似化合物的比较
Similar Compounds
- Phenol, 2,3-difluoro-4-bromo-, 1-acetate
- Phenol, 2,3-difluoro-4-chloro-, 1-acetate
- Phenol, 2,3-difluoro-4-iodo-, 1-methyl ether
Uniqueness
Phenol, 2,3-difluoro-4-iodo-, 1-acetate is unique due to the presence of both fluorine and iodine atoms on the phenol ring. This combination of substituents can significantly influence the compound’s reactivity and biological activity compared to similar compounds with different halogen atoms. The iodine atom, in particular, can participate in unique halogen bonding interactions that are not possible with other halogens .
属性
CAS 编号 |
161424-81-3 |
|---|---|
分子式 |
C8H5F2IO2 |
分子量 |
298.02 g/mol |
IUPAC 名称 |
(2,3-difluoro-4-iodophenyl) acetate |
InChI |
InChI=1S/C8H5F2IO2/c1-4(12)13-6-3-2-5(11)7(9)8(6)10/h2-3H,1H3 |
InChI 键 |
RXSMJWLRXGQGNH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C(=C(C=C1)I)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 5-[({5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14147133.png)
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14147139.png)
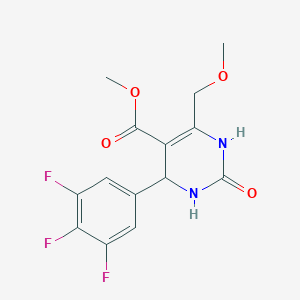
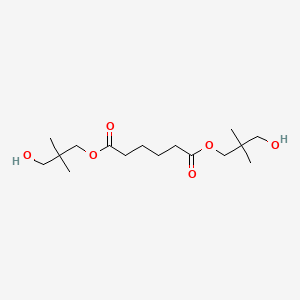
amino}benzene](/img/structure/B14147156.png)
![1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14147158.png)
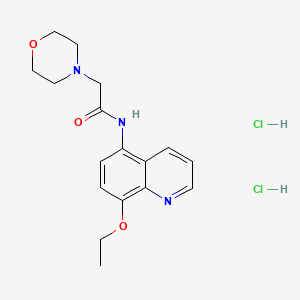
![N'-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B14147178.png)


![3-(2-chlorophenyl)-N-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14147194.png)
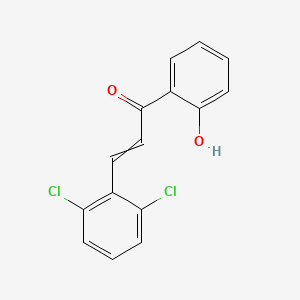
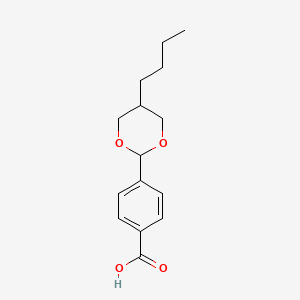
![methyl (2S)-6,6-dimethoxy-2-[[(2S)-4-[[(3S)-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]-4-[[(2S)-1,6,6-trimethoxy-1-oxohexan-2-yl]amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]hexanoate](/img/structure/B14147202.png)
